2,5-Dichloro-1-methylpyridin-4(1H)-one
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Overview
Description
2,5-Dichloro-1-methylpyridin-4(1H)-one is a chemical compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound, characterized by the presence of two chlorine atoms and a methyl group on the pyridine ring, exhibits unique chemical properties that make it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-1-methylpyridin-4(1H)-one typically involves the chlorination of 1-methylpyridin-4(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-1-methylpyridin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2,5-dimethoxy-1-methylpyridin-4(1H)-one.
Scientific Research Applications
2,5-Dichloro-1-methylpyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-1-methylpyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloropyridine: Lacks the methyl group but shares similar chlorination patterns.
1-Methyl-4-pyridone: Similar structure without the chlorine atoms.
2,5-Dichloro-3-methylpyridine: Similar but with a different position of the methyl group.
Uniqueness
2,5-Dichloro-1-methylpyridin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-1-methylpyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-9-3-4(7)5(10)2-6(9)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFFJPJHMUFPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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